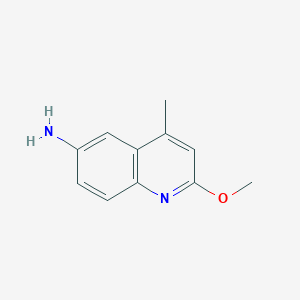

2-Methoxy-4-methylquinolin-6-amine

Description

2-Methoxy-4-methylquinolin-6-amine is a quinoline derivative characterized by a methoxy group at position 2, a methyl group at position 4, and an amine group at position 6 of the quinoline core. Its molecular formula is C₁₁H₁₂N₂O, with a molecular weight of 188.23 g/mol .

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

2-methoxy-4-methylquinolin-6-amine |

InChI |

InChI=1S/C11H12N2O/c1-7-5-11(14-2)13-10-4-3-8(12)6-9(7)10/h3-6H,12H2,1-2H3 |

InChI Key |

FYLSJCHEIFEMRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methylquinolin-6-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-methoxyaniline with acrolein, followed by cyclization and methylation. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and temperature control are crucial factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methylquinolin-6-amine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form quinone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and hydrogen gas are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities .

Scientific Research Applications

2-Methoxy-4-methylquinolin-6-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in developing new therapeutic agents.

Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylquinolin-6-amine involves its interaction with various molecular targets. It can inhibit enzymes or bind to specific receptors, leading to altered cellular functions. The exact pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Methoxy-4-methylquinolin-6-amine with structurally related quinoline derivatives, focusing on substituent positions, molecular properties, and reported applications:

Key Structural and Functional Differences:

Substituent Effects on Bioactivity: Methoxy vs. Halogenation: Fluorine (6-Fluoro-2-methylquinolin-4-amine) and chlorine (4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine) substituents enhance metabolic stability and binding affinity in therapeutic agents .

Pharmacological Potential: Nitroquinoline derivatives (e.g., 3-Nitroquinol) with methoxy and nitro groups exhibit antimicrobial activity, suggesting that this compound could be modified similarly for targeted bioactivity . Aryl-substituted quinolines (e.g., N-(4-bromophenyl)-6-ethoxy-2-methylquinolin-4-amine) demonstrate antitumor properties, highlighting the role of bulky substituents in receptor interactions .

Synthetic Utility: this compound serves as a precursor for catalysts and complex ligands, as seen in resin-bound primary amine catalysts . Ethyl and benzyl derivatives (e.g., 6-Methoxy-N-(4-methoxybenzyl)-2-methylquinolin-4-amine) are synthesized via nucleophilic substitution or reductive amination, emphasizing the versatility of quinoline scaffolds .

Biological Activity

2-Methoxy-4-methylquinolin-6-amine is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antimalarial, and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| CAS No. | 2758004-19-0 |

| Molecular Formula | C11H12N2O |

| Molecular Weight | 188.2 g/mol |

| Purity | ≥95% |

This compound contains a methoxy group at the 2-position, a methyl group at the 4-position, and an amine group at the 6-position of the quinoline ring. This unique substitution pattern contributes to its biological activity and chemical reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

These results suggest that the compound is effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with bactericidal action attributed to inhibition of protein synthesis and nucleic acid production .

Antimalarial Activity

In vitro studies have demonstrated that this compound possesses antimalarial activity against Plasmodium falciparum. The compound's efficacy is measured through IC50 values, indicating the concentration required to inhibit 50% of the parasite's growth.

Antimalarial Efficacy Data:

| Compound | IC50 (ng/mL) | Strain |

|---|---|---|

| This compound | TBD | CQS (D6) |

| Standard Drug (Chloroquine) | 15 | CQS (D6) |

The compound's potential was further validated in vivo, where it showed curative activity against Plasmodium berghei in murine models .

Anticancer Activity

The anticancer potential of this compound has also been explored. The compound appears to induce apoptosis in cancer cells by interfering with cell division processes.

Case Study:

In a study evaluating various quinoline derivatives for anticancer activity, it was found that compounds similar to this compound exhibited significant cytotoxic effects on human cancer cell lines, leading to increased apoptosis rates compared to controls .

The mechanisms through which this compound exerts its biological effects include:

- Antimicrobial Mechanism: Inhibition of nucleic acid and protein synthesis in microorganisms.

- Antimalarial Mechanism: Disruption of plasmodial metabolic pathways.

- Anticancer Mechanism: Induction of apoptosis through modulation of cell cycle regulators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.